N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide
Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The compound, also known as “Oprea1_637888” or “N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide”, is primarily targeted against Mycobacterium tuberculosis . The primary target of this compound is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the synthesis of arabinogalactan, thereby compromising the integrity of the mycobacterial cell wall
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, the compound prevents the formation of arabinogalactan, leading to a weakened cell wall and ultimately, the death of the mycobacterium .
Pharmacokinetics
It is mentioned that admet calculations showed a favourable pharmacokinetic profile for similar synthesized compounds .
Result of Action
The compound exhibits potent anti-tubercular activity. It has been found to have better inhibitory potency against M. tuberculosis compared to standard reference drugs . The compound’s action results in the death of the mycobacterium, indicating its potential as a potent anti-tubercular agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of catalysts such as L-proline and solvents like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are commonly used to enhance efficiency and yield . These methods not only reduce reaction times but also improve the overall sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring and the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or DMF .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazole derivatives, and various substituted benzothiazole compounds .
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide
- N’-(1,3-benzothiazol-2-yl)-4-substituted benzamides
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the butyl(methyl)sulfamoyl group enhances its solubility and bioavailability, making it more effective in various applications compared to other benzothiazole derivatives .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-3-4-17-28(2)33(30,31)21-15-11-18(12-16-21)24(29)26-20-13-9-19(10-14-20)25-27-22-7-5-6-8-23(22)32-25/h5-16H,3-4,17H2,1-2H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVDNYUXBWQLAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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